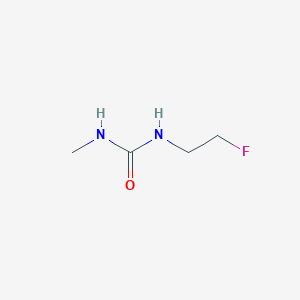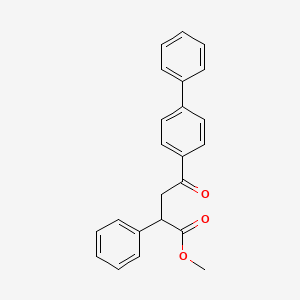
Mercury--platinum (4/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–platinum (4/1) is an intermetallic compound formed by the combination of mercury and platinum in a 4:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The formation of this compound involves the interaction between mercury and platinum, resulting in a stable intermetallic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mercury–platinum (4/1) typically involves the reaction of mercury with platinum under controlled conditions. One common method is the solid-state reaction, where mercury is deposited onto platinum foils and heated to facilitate the formation of the intermetallic compound . The reaction conditions, such as temperature and duration, are crucial for achieving the desired stoichiometry and phase purity.
Industrial Production Methods
In industrial settings, the production of mercury–platinum (4/1) may involve electrochemical techniques. For example, mercury ions in solution can form a stable alloy with platinum under an applied potential, resulting in the formation of the intermetallic compound on the platinum surface . This method is efficient and allows for the precise control of the alloy composition.
Chemical Reactions Analysis
Types of Reactions
Mercury–platinum (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the intermetallic compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using strong oxidizing agents, such as nitric acid, resulting in the formation of mercury and platinum oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas, which can revert the compound to its metallic constituents.
Substitution: Substitution reactions involve the replacement of mercury or platinum atoms with other metal atoms, leading to the formation of new intermetallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxide and platinum oxide, while reduction can produce elemental mercury and platinum.
Scientific Research Applications
Mercury–platinum (4/1) has several scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of mercury–platinum (4/1) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. In biological systems, the compound’s antimicrobial properties are attributed to its ability to disrupt cellular processes and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Platinum–mercury (1/1): This compound has a different stoichiometry and exhibits distinct properties compared to mercury–platinum (4/1).
Platinum–gold (4/1): Another intermetallic compound with similar applications but different chemical behavior
Properties
CAS No. |
12162-37-7 |
|---|---|
Molecular Formula |
Hg4Pt |
Molecular Weight |
997.45 g/mol |
IUPAC Name |
mercury;platinum |
InChI |
InChI=1S/4Hg.Pt |
InChI Key |
ZYQLMTRAYYFADD-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Hg].[Hg].[Hg].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


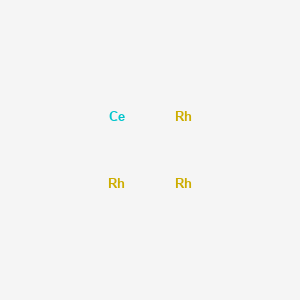
![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)
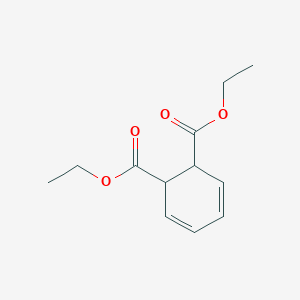
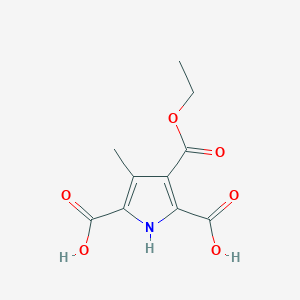
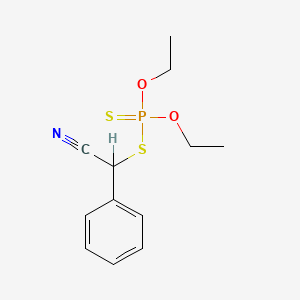

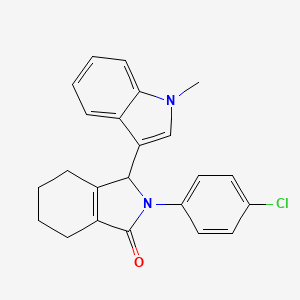

![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
